![molecular formula C12H17N5O2 B2459901 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide CAS No. 2034368-11-9](/img/structure/B2459901.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide
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Overview
Description
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” is a compound with the molecular formula C14H11N7O2S . It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds are known for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of commercially available nonexpensive reagents . A series of these derivatives have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .Molecular Structure Analysis
The molecular structure of “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” includes a [1,2,4]triazolo[4,3-a]pyrazine core . This core structure is present in a number of drug classes .Scientific Research Applications
Microwave-Mediated Synthesis
The compound could potentially be used in the microwave-mediated synthesis of 1,2,4-triazolo pyridines. This method is catalyst-free, additive-free, and eco-friendly, demonstrating a broad substrate scope and good functional group tolerance .
Medicinal Applications
Compounds with a similar structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Pro-Apoptotic Applications
Derivatives of the compound could potentially upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Antibacterial Activity
Triazolo pyrazine derivatives have been tested for their antibacterial activities. They have shown promising results against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .
Future Directions
The future directions for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . This includes the development of new antimicrobial agents and the study of their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mechanism of Action
Target of Action
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide, also known as N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2,2-dimethylpropanamide, has been found to exhibit significant antibacterial activities . The primary targets of this compound are Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) strains . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It has been observed that the compound exhibits inhibitory activities against its bacterial targets . This suggests that the compound may interact with certain bacterial proteins or enzymes, disrupting their normal functions and thereby inhibiting the growth and proliferation of the bacteria.
Result of Action
The compound has been found to exhibit moderate to good antibacterial activities against both S. aureus and E. coli strains . This suggests that the compound’s action results in the inhibition of bacterial growth and proliferation, thereby helping to control bacterial infections.
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGGOGMPLYQSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide |
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